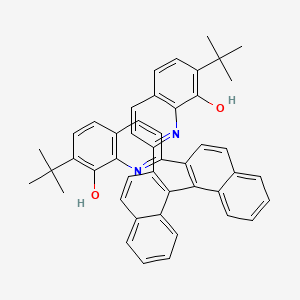

2,2'-(1,1'-Binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-OL)

CAS No.:

Cat. No.: VC16805908

Molecular Formula: C46H40N2O2

Molecular Weight: 652.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H40N2O2 |

|---|---|

| Molecular Weight | 652.8 g/mol |

| IUPAC Name | 7-tert-butyl-2-[1-[2-(7-tert-butyl-8-hydroxyquinolin-2-yl)naphthalen-1-yl]naphthalen-2-yl]quinolin-8-ol |

| Standard InChI | InChI=1S/C46H40N2O2/c1-45(2,3)35-23-17-29-19-25-37(47-41(29)43(35)49)33-21-15-27-11-7-9-13-31(27)39(33)40-32-14-10-8-12-28(32)16-22-34(40)38-26-20-30-18-24-36(46(4,5)6)44(50)42(30)48-38/h7-26,49-50H,1-6H3 |

| Standard InChI Key | FLNAZOHZCASGKA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=C(C2=C(C=C1)C=CC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC8=C(C=CC(=C8O)C(C)(C)C)C=C7)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central 1,1'-binaphthyl group, a well-known chiral scaffold in asymmetric synthesis, linked to two 7-tert-butylquinolin-8-ol units at the 2-positions. The binaphthyl core introduces axial chirality, while the quinoline moieties provide coordination sites via their nitrogen and hydroxyl groups. The tert-butyl substituents at the 7-position of each quinoline enhance steric bulk, potentially influencing stereoselectivity in catalytic applications.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 7-tert-butyl-2-[1-[2-(7-tert-butyl-8-hydroxyquinolin-2-yl)naphthalen-1-yl]naphthalen-2-yl]quinolin-8-ol |

| Molecular Formula | |

| Molecular Weight | 652.8 g/mol |

| Canonical SMILES | CC(C)(C)C1=C(C2=C(C=C1)C=CC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC8=C(C=CC(=C8)C(C)(C)C)O)O |

| InChI Key | FLNAZOHZCASGKA-UHFFFAOYSA-N |

Synthesis and Mechanistic Pathways

Hypothesized Synthesis Route

Although explicit synthetic details for 2,2'-(1,1'-binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-ol) are unavailable, its structure suggests a multi-step approach:

-

Quinoline Precursor Preparation: 7-tert-butylquinolin-8-ol could be synthesized via the Skraup reaction, substituting the aromatic ring with a tert-butyl group.

-

Binaphthyl Coupling: A Ullmann or Suzuki-Miyaura coupling might link the quinoline units to the binaphthyl core, leveraging halogenated intermediates.

-

Functionalization: Post-coupling oxidation or hydroxylation steps could finalize the quinolin-8-ol groups.

Challenges in Synthesis

-

Steric Hindrance: The tert-butyl groups and binaphthyl framework may impede reaction kinetics, necessitating high-temperature conditions or specialized catalysts.

-

Chiral Resolution: Isolating enantiopure forms would require chiral chromatography or asymmetric synthesis techniques, increasing complexity.

Applications in Coordination Chemistry and Materials Science

Ligand Design in Metal Complexation

The compound’s quinolin-8-ol groups act as bidentate ligands, coordinating metals via the nitrogen and oxygen atoms. This capability is exemplified in similar systems where such ligands facilitate the formation of stable metal-organic frameworks (MOFs) or catalysts. For instance, copper complexes of binaphthyl-quinoline hybrids have shown promise in oxidation reactions.

| Metal Ion | Coordination Geometry | Application Example |

|---|---|---|

| Cu(II) | Square planar | Asymmetric oxidation catalysts |

| Fe(III) | Octahedral | Polymerization initiators |

Role in Polymer Synthesis

Binaphthyl derivatives are increasingly employed in controlled polymerizations. The hydroxyl groups in 2,2'-(1,1'-binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-ol) could initiate ring-opening polymerizations of lactones or carbonates, analogous to phosphate-based organocatalysts .

| Supplier | Purity | Packaging | Storage Recommendations |

|---|---|---|---|

| BOC Sciences | >95% | 100 mg | -20°C, inert atmosphere |

| Alfa Chemistry | >90% | 500 mg | Room temperature |

Future Research Directions

-

Catalytic Asymmetric Synthesis: Investigating the compound’s efficacy in enantioselective C–C bond formations.

-

Photophysical Studies: Characterizing luminescent properties for OLED or sensor applications.

-

Thermal Stability Analysis: Assessing decomposition pathways for high-temperature processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume